Doxofylline
描述
Overview of Doxofylline as a Methylxanthine Derivative
This compound is recognized as a methylxanthine derivative. tandfonline.comresearchgate.netmdpi.comdovepress.comisrctn.comtandfonline.comfrontiersin.orgresearchgate.netnih.govdrugbank.com Methylxanthines are naturally occurring heterocyclic alkaloids based on purines, characterized by a structure consisting of a pyrimidine (B1678525) ring fused with an imidazole (B134444) ring. tandfonline.com This class of compounds includes familiar substances such as caffeine, theophylline (B1681296), and theobromine. tandfonline.comnih.gov Historically, xanthine (B1682287) derivatives have been utilized for their diverse biological activities, including bronchodilation and anti-inflammatory effects, which are particularly relevant in the context of respiratory diseases. tandfonline.comnih.gov
Differentiation from Theophylline: Structural and Pharmacological Distinctions
A key focus in this compound research is its differentiation from theophylline, a structurally related methylxanthine with a longer history of use in respiratory medicine. Structurally, this compound differs from theophylline by the presence of a dioxalane group at position 7 of the xanthine core. tandfonline.comresearchgate.netmdpi.comdovepress.comisrctn.comresearchgate.net This structural modification is understood to contribute significantly to its distinct pharmacological profile.
Pharmacologically, this compound exhibits notable differences from theophylline. While theophylline's mechanism of action is partly attributed to non-selective phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, this compound shows decreased affinities towards adenosine A1 and A2 receptors. researchgate.netisrctn.comtandfonline.comresearchgate.netdovepress.com Research indicates that this compound lacks significant adenosine receptor antagonism at therapeutic concentrations, which is believed to contribute to a better tolerability profile compared to theophylline. tandfonline.comresearchgate.netdovepress.comisrctn.comtandfonline.comfrontiersin.orgresearchgate.netresearchgate.netdovepress.comnih.gov Furthermore, unlike theophylline, this compound does not significantly disrupt the activity of cytochrome P450 enzymes, including CYP1A2, CYP3A4, and CYP2E1, thereby preventing significant drug interactions with medications metabolized through this system. tandfonline.commdpi.comnih.gov Studies also suggest that this compound does not have a significant impact on phosphodiesterase 3 (PDE3), a major PDE found in vascular and cardiac tissues, which may explain its improved cardiovascular system tolerance. tandfonline.com Its mechanism of action is reported to be unrelated to HDAC inhibition, PDE inhibition, or adenosine receptor antagonism according to one source, although other sources mention PDE inhibition as a mechanism. tandfonline.comresearchgate.net
Evolution of Xanthine Derivatives in Respiratory Pharmacology
The use of xanthine derivatives in respiratory pharmacology has evolved over time. Early in the 20th century, theophylline was widely used as a bronchodilator. nih.gov Subsequently, derivatives like aminophylline (B1665990) and glycine (B1666218) theophyllinate were introduced. nih.gov The development of newer xanthine derivatives like this compound reflects ongoing research efforts to improve the therapeutic index of this class of compounds, primarily by retaining beneficial bronchodilatory and anti-inflammatory effects while minimizing undesirable side effects associated with earlier agents like theophylline. dovepress.comresearchgate.netresearchgate.net The distinct pharmacological profile of this compound suggests it should be considered separately from theophylline, representing an advancement in the development of xanthine-based respiratory therapies. researchgate.netnih.gov
Significance of this compound in Current Respiratory Disease Management Research
Current academic research highlights the significance of this compound in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). tandfonline.comresearchgate.netmdpi.comdovepress.comfrontiersin.orgresearchgate.netdroracle.aifrontiersin.orgnih.govnih.gov Research indicates that this compound demonstrates comparable efficacy to theophylline in improving pulmonary function parameters such as FEV1 in patients with asthma and COPD. tandfonline.commdpi.comdovepress.comdroracle.aifrontiersin.orgnih.govnih.govresearchgate.net
Meta-analyses and comparative studies have investigated the effectiveness and tolerability of this compound. A meta-analysis incorporating multiple studies comparing this compound and theophylline in asthma patients found that this compound was significantly more effective in reducing daily asthma events and preventing adverse reactions. tandfonline.comfrontiersin.orgnih.gov While some studies showed no significant difference in improving FEV1 compared to other drugs, this compound consistently demonstrated a reduction in adverse reactions. tandfonline.com Research in COPD patients also suggests that this compound is an effective bronchodilator, leading to a significant increase in FEV1 compared to baseline, and exhibits a better safety profile than theophylline. droracle.ainih.gov
Beyond bronchodilation, research also explores the anti-inflammatory activities of this compound, suggesting a potential steroid-sparing effect. mdpi.comdovepress.comfrontiersin.org Studies in murine models have shown that this compound, in combination with low-dose dexamethasone (B1670325), can produce significant reductions in leukocyte infiltration in the lung, indicating a synergistic anti-inflammatory effect. dovepress.com
Research Gaps and Future Directions in this compound Studies
Despite the existing body of research highlighting the potential benefits of this compound, several research gaps and future directions have been identified. While comparative studies with theophylline are numerous, there is a need for more large-scale randomized controlled trials comparing this compound with other conventional therapeutic agents used in respiratory disease management, such as long-acting bronchodilators and inhaled corticosteroids, to fully establish its place in therapy. researchgate.netdroracle.ai
Further research is warranted to fully elucidate the precise molecular mechanisms of action of this compound, as some aspects, such as its interaction with PDE isoforms and the exact pathway for its anti-inflammatory effects, are still under investigation. tandfonline.comtandfonline.comresearchgate.netdovepress.comfrontiersin.org
Investigating the potential of this compound to reduce exacerbations and hospitalizations in asthma and COPD patients in comparison to other standard therapies is another important area for future research. researchgate.net The potential for this compound as an alternative to more expensive biologics in certain patient populations could also be explored in future studies. researchgate.net
Finally, ongoing research into analytical techniques for xanthine derivatives, including this compound, is crucial for improving therapeutic monitoring and ensuring the quality control of pharmaceutical formulations. tandfonline.com Addressing these research gaps will provide a more comprehensive understanding of this compound's therapeutic potential and optimize its clinical application.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXIGFIVGWUZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022968 | |
| Record name | Doxofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
| Record name | SID49645880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Doxofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69975-86-6 | |
| Record name | Doxofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXOFYLLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Foundations of Doxofylline
Molecular Mechanisms of Action
The precise main mechanism of action of doxofylline is not fully elucidated, but it is understood to involve the inhibition of phosphodiesterase activity and interactions with adenosine (B11128) receptors. drugbank.comprobes-drugs.org
Phosphodiesterase (PDE) Inhibition and Cyclic AMP Modulation
This compound is understood to exert some of its effects through the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. drugbank.compatsnap.commims.com Elevated intracellular cAMP levels are known to promote smooth muscle relaxation, contributing to bronchodilation. drugbank.compatsnap.commims.com
Selective Inhibition of PDE4 Isoenzyme
While some sources initially suggested this compound as a non-selective PDE inhibitor, more detailed research indicates a more nuanced interaction with PDE isoforms. scientificlabs.co.uk Some studies propose that this compound selectively inhibits the PDE4 isoenzyme. patsnap.com Selective inhibition of PDE4 is considered advantageous as it may contribute to a better safety profile compared to non-selective PDE inhibitors. patsnap.com However, other research indicates that this compound does not significantly inhibit any known PDE isoforms except for PDE2A1, and that its mechanism is unrelated to PDE inhibition in the same way as theophylline (B1681296). nih.govtandfonline.comresearchgate.netresearchgate.netnih.gov
Impact on Intracellular cAMP Levels and Smooth Muscle Relaxation
The inhibition of PDE activity by this compound is thought to prevent the breakdown of cAMP, leading to its accumulation within cells. patsnap.commims.com Increased intracellular cAMP levels trigger a cascade of events that ultimately result in the relaxation of smooth muscles, including those in the airways. patsnap.commims.com This smooth muscle relaxation contributes to the bronchodilatory effect observed with this compound, helping to alleviate airway obstruction. patsnap.commims.com
Lack of Significant Effect on Other PDE Isoforms (e.g., PDE2A1)
Research findings regarding the specificity of this compound's PDE inhibition are somewhat varied. While some studies highlight selective PDE4 inhibition patsnap.com, others suggest that this compound does not demonstrate direct inhibition of any known PDE enzyme isoforms, with the exception of PDE2A1, and this inhibition occurs only at relatively high concentrations. wikipedia.orgnih.govtandfonline.comresearchgate.netnih.gov This contrasts with theophylline, which is known to non-selectively inhibit multiple PDE isoforms, including PDE3 and PDE4, although the degree of inhibition at therapeutic concentrations may be small. nih.govtandfonline.comdovepress.com The lack of significant inhibition on a wide range of PDE isoforms by this compound, apart from PDE2A1 at high concentrations, is considered a distinguishing feature of its pharmacological profile. nih.govtandfonline.comresearchgate.netresearchgate.netnih.gov
Adenosine Receptor Interactions
A key difference between this compound and other xanthines like theophylline lies in their interaction with adenosine receptors. patsnap.comnih.govnih.govtandfonline.com
Decreased Affinity for Adenosine A1, A2A, and A2B Receptors
This compound exhibits a low affinity for adenosine A1, A2A, and A2B receptors. wikipedia.orgpatsnap.comnih.govnih.govtandfonline.comdrugbank.comresearchgate.net Studies have shown that the affinities of this compound against human cloned adenosine A1, A2A, and A2B receptors are all higher than 100 µM. nih.govnih.govtandfonline.comdovepress.com At concentrations typically achieved in patients, this compound has only a modest effect on adenosine A2A receptors and no significant effect on other known adenosine receptor subtypes. nih.govtandfonline.comdovepress.com This decreased affinity for adenosine receptors, particularly A1 and A2 receptors, is believed to contribute to this compound's improved tolerability profile compared to theophylline, which acts as an antagonist at adenosine receptors at clinically relevant concentrations. patsnap.comnih.govnih.govtandfonline.comdrugbank.comdovepress.comisrctn.comersnet.orgkcl.ac.uk
The following table summarizes the reported affinities of this compound for adenosine receptors:
| Adenosine Receptor Subtype | Affinity (IC50 or Ki) | Reference |
| A1 | > 100 µM | nih.govnih.govtandfonline.comdovepress.com |
| A2A | > 100 µM (modest effect at high clinical conc.) | nih.govnih.govtandfonline.comdovepress.com |
| A2B | > 100 µM | nih.govnih.govtandfonline.comdovepress.com |
Implications for Cardiopulmonary and Central Nervous System Effects
This compound is reported to have a better safety profile compared to theophylline, particularly concerning cardiovascular and central nervous system (CNS) effects. nih.govdrugbank.comtandfonline.comresearchgate.net Unlike theophylline, this compound lacks significant antagonism at adenosine A1 and A2 receptors, which are thought to contribute to the cardiac and CNS side effects of theophylline. nih.govdrugbank.comresearchgate.netprobes-drugs.orgresearchgate.netwikipedia.orgechemi.com
Studies in anesthetized cats showed that this compound increased heart rate by a smaller margin compared to theophylline at similar doses. nih.govtandfonline.com In spontaneously beating guinea pig right atria, this compound only slightly increased the atrial rate at a relatively high concentration (0.3 mM), whereas theophylline induced a concentration-dependent positive chronotropic effect starting at a lower concentration (0.03 mM). nih.govtandfonline.com This suggests a reduced cardiostimulant effect of this compound. nih.govtandfonline.comresearchgate.net
Regarding CNS effects, while theophylline is associated with CNS stimulation, studies indicate that this compound has a lower incidence of such effects, including insomnia and dizziness. tandfonline.compatsnap.comeuropeanreview.org This is likely attributed to its lower affinity for adenosine receptors. nih.govdrugbank.comresearchgate.netprobes-drugs.orgresearchgate.netwikipedia.orgechemi.com
Interaction with Beta-2 Adrenoceptors
Research suggests that an interaction between this compound and beta-2 adrenoceptors contributes to its pharmacological effects, particularly smooth muscle relaxation. amazonaws.comnih.govdrugbank.comprobes-drugs.orgechemi.com
Binding Site Identification (e.g., Serine 169 and 173)
Studies utilizing nonlinear chromatography, frontal analysis, and molecular docking have provided insights into the interaction between this compound and beta-2 adrenoceptors. amazonaws.comnih.govdrugbank.comprobes-drugs.orgechemi.com Serine 169 and Serine 173 residues within the beta-2 adrenoceptor are thought to be critical binding sites for this compound. amazonaws.comnih.govdrugbank.comprobes-drugs.orgechemi.com Hydrogen bonding at these specific serine residues is considered a primary driving force for this interaction. amazonaws.comnih.govdrugbank.comprobes-drugs.orgechemi.com The nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the 1,3-dioxolane (B20135) group of this compound are believed to contribute to the formation of these hydrogen bonds. nih.gov
Role in Blood Vessel and Airway Smooth Muscle Relaxation
The interaction of this compound with beta-2 adrenoceptors is documented to elicit relaxation of both blood vessel and airway smooth muscle. amazonaws.comnih.govdrugbank.comprobes-drugs.orgechemi.com This mechanism contributes to its bronchodilatory activity, which is comparable to that of theophylline. drugbank.comprobes-drugs.orgwikipedia.org In dog studies, this compound was shown to decrease airway responsiveness at a dose that did not affect heart rate and respiratory rate. nih.govdrugbank.comprobes-drugs.org
Anti-inflammatory Mechanisms
Beyond its bronchodilatory effects, this compound also demonstrates anti-inflammatory properties. nih.govdrugbank.comtandfonline.comprobes-drugs.orgresearchgate.netechemi.comcapes.gov.brresearchgate.net
Modulation of Leukocyte Diapedesis
Preclinical studies have indicated that this compound can inhibit leukocyte migration across vascular endothelial cells both in vivo and in vitro, suggesting a significant effect on leukocyte diapedesis. nih.govdrugbank.comtandfonline.comprobes-drugs.orgechemi.comresearchgate.net For instance, this compound inhibited bacterial lipopolysaccharide (LPS)-induced neutrophil infiltration into the lungs of mice. nih.govtandfonline.comprobes-drugs.orgresearchgate.netcaymanchem.com Intra-vital microscopy in mouse models demonstrated that this compound significantly reduced LPS-mediated leukocyte adhesion to and transmigration across the vessel wall. researchgate.net this compound also reduced fMLP-induced leukocyte migration in vitro. researchgate.net
Reduction of Platelet-Activating Factor (PAF)-Induced Pleurisy
Evidence suggests that this compound can reduce pleurisy induced by the inflammatory mediator platelet-activating factor (PAF) in rats. nih.govdrugbank.comtandfonline.comprobes-drugs.orgresearchgate.netechemi.comcapes.gov.brnih.gov this compound inhibited PAF-induced pleurisy and the liberation of type C4 leukotriene into the rat pleural cavity. capes.gov.brnih.gov It also demonstrated a prophylactic effect against bronchoconstriction induced by PAF in experimental animals. nih.govtandfonline.comcapes.gov.brcaymanchem.comnih.gov
Here is a summary of some research findings related to this compound's effects:
| Study Type | Model/Subject | Key Finding | Reference(s) |
| Cardiac Activity Comparison | Guinea pig atria | This compound slightly increased atrial rate at 0.3 mM; Theophylline showed concentration-dependent effect. | nih.govtandfonline.com |
| Cardiac Activity Comparison | Anesthetized Cat | This compound (30 mg/kg) increased heart rate by 13 beats/min; Theophylline (10, 30 mg/kg) by 20, 43 beats/min. | nih.govtandfonline.com |
| Beta-2 Adrenoceptor Binding | In vitro/Molecular Docking | Serine 169 and 173 identified as binding sites via hydrogen bonding. | amazonaws.comnih.govdrugbank.comprobes-drugs.orgechemi.com |
| Smooth Muscle Relaxation | Blood vessel/Airway | This compound interaction with β2-adrenoceptors elicits relaxation. | amazonaws.comnih.govdrugbank.comprobes-drugs.orgechemi.com |
| Airway Responsiveness | Beagles | This compound decreased airway responsiveness without affecting heart/respiratory rate. | nih.govdrugbank.comprobes-drugs.org |
| Leukocyte Diapedesis | Mouse lung (LPS-induced) | Inhibited neutrophil infiltration. | nih.govtandfonline.comprobes-drugs.orgresearchgate.netcaymanchem.com |
| Leukocyte Diapedesis | In vivo/In vitro | Inhibited leukocyte migration across vascular endothelial cells. | nih.govdrugbank.comtandfonline.comprobes-drugs.orgechemi.comresearchgate.net |
| Pleurisy Reduction | Rat (PAF-induced) | Reduced pleurisy and C4 leukotriene liberation. | nih.govdrugbank.comtandfonline.comprobes-drugs.orgechemi.comcapes.gov.brnih.gov |
| Bronchoconstriction | Experimental animals (PAF/methacholine) | Exerted prophylactic effects. | nih.govtandfonline.comcapes.gov.brcaymanchem.comnih.gov |
Inhibition of Bacterial Lipopolysaccharide (LPS)-Induced Neutrophil Infiltration
Preclinical studies have demonstrated that this compound can inhibit bacterial lipopolysaccharide (LPS)-induced neutrophil infiltration into the lungs in mouse models. researchgate.netkcl.ac.uktandfonline.comresearchgate.net This effect suggests that this compound may influence leukocyte exudation and contribute to the modulation of the inflammatory response in conditions like COPD. researchgate.net Research using intra-vital microscopy of tracheal tissue has shown that this compound significantly reduced LPS-mediated leukocyte adhesion to the vessel wall. researchgate.net In a study involving BALB/c mice challenged with intra-nasal LPS, this compound at doses of 1 mg/Kg and 0.3 mg/kg significantly inhibited neutrophil recruitment to the lung compared to the LPS-treated group. researchgate.net
| Treatment Group | Neutrophil Count (x10⁴ cells/ml) |
| LPS | 208.4 ± 14.5 |
| This compound (1 mg/Kg) | 106.2 ± 4.8 |
| This compound (0.3 mg/Kg) | 105.3 ± 10.7 |
| This compound (0.1 mg/Kg) | No significant inhibition |
This inhibitory effect on neutrophil infiltration is believed to be secondary to the inhibition of leukocyte migration across vascular endothelial cells, both in vivo and in vitro, highlighting an important effect on leukocyte diapedesis. tandfonline.comnih.gov Furthermore, studies have indicated that this compound can exhibit corticosteroid-sparing activity by significantly reducing LPS-induced neutrophil infiltration when administered concomitantly with a low dose of dexamethasone (B1670325), even at concentrations where neither drug alone had a significant effect. kcl.ac.ukresearchgate.net
Effects on Inflammatory Mediators (e.g., IL-8, Thromboxane (B8750289) A2)
This compound has been shown to influence the release of certain inflammatory mediators. In animal studies, this compound demonstrated the ability to attenuate the release of thromboxane A2 (TXA2) when challenged with platelet-activating factor. drugbank.comnih.gov
Regarding Interleukin-8 (IL-8), there is evidence suggesting that, unlike theophylline, this compound does not inhibit tumor necrosis factor-induced IL-8 secretion in airway smooth muscle cells. tandfonline.comnih.gov
In LPS-treated animals, this compound significantly inhibited the release of IL-6 and TNF-α into bronchoalveolar lavage (BAL) fluid. researchgate.netebi.ac.uk
| Inflammatory Mediator | LPS-treated Animals (pg/ml) | This compound (1 mg/Kg) (pg/ml) | This compound (0.3 mg/Kg) (pg/ml) |
| IL-6 | 1255.6 ± 143.9 | 527.7 ± 182.9 | 823.2 ± 102.3 |
| TNF-α | 1255.6 ± 143.9 | 527.7 ± 182.9 | 823.2 ± 102.3 |
Absence of Histone Deacetylase (HDAC) Enzyme Inhibition
Research indicates that this compound does not demonstrate direct inhibition of any known histone deacetylase (HDAC) enzymes. drugbank.comresearchgate.netnih.govnih.govkcl.ac.ukresearchgate.netkcl.ac.uk This finding differentiates its mechanism of action from some other therapeutic agents and suggests that its anti-inflammatory effects are mediated through alternative pathways. nih.govresearchgate.net
Modulation of Protein Kinase C Activity
Among other studied mechanisms, this compound's action in longer treatments may be mediated by the modulation of Protein Kinase C activity. nih.govresearchgate.netfrontiersin.org Studies in human monocytes have suggested that the anti-inflammatory effects of this compound are related to the inhibition of protein kinase C activity. researchgate.net
NLRP3 Inflammasome Suppression
Studies have indicated that this compound mitigates epithelial inflammation via the amelioration of multiple cellular pathways, including NLRP3-TXNIP inflammasome activation. researchgate.net The silencing of SIRT1 has been shown to abolish the inhibitory effect of this compound on NLRP3 inflammasome activation. researchgate.net
SIRT1 Pathway Mediation
Research suggests that the inhibitory effect of this compound on NLRP3 inflammasome activation is mediated through the SIRT1 pathway. researchgate.net Silencing of SIRT1 abolishes this inhibitory effect. researchgate.net
Pharmacodynamic Profile
This compound is characterized as a methylxanthine bronchodilator with bronchodilator activity comparable to that of theophylline. drugbank.comnih.gov Its mechanism of action is thought to involve the inhibition of phosphodiesterase activity, leading to increased levels of cAMP and subsequent smooth muscle relaxation. drugbank.com However, this compound does not demonstrate direct inhibition of any known phosphodiesterase (PDE) enzyme isoforms or act as an antagonist at A2 or A2 receptors at therapeutic concentrations. drugbank.comresearchgate.netnih.govnih.govkcl.ac.ukresearchgate.net Its affinity for adenosine A1, A2A, and A2B receptors is reported to be higher than 100 µM. drugbank.comnih.gov An inhibitory action against PDE2A1 and antagonism at adenosine A2A receptors are observed only at high concentrations. drugbank.comnih.govnih.govkcl.ac.ukresearchgate.net
A study utilizing nonlinear chromatography, frontal analysis, and molecular docking demonstrated that this compound interacts with β2-adrenoceptors, inducing relaxation of blood vessels and airway smooth muscle. drugbank.comtandfonline.comnih.gov Serine 169 and serine 173 residues in the receptor are considered critical binding sites for this compound, where hydrogen bonds are formed. drugbank.comtandfonline.com
In addition to its bronchodilator effects, this compound exhibits anti-inflammatory properties. drugbank.comtandfonline.comresearchgate.netnih.govebi.ac.ukresearchgate.net Evidence suggests it can reduce pleurisy induced by the inflammatory mediator platelet activating factor (PAF) in rats. drugbank.comtandfonline.comnih.gov Preclinical studies have shown that this compound inhibits bacterial LPS-induced neutrophil infiltration into the mouse lung, affecting leukocyte migration across vascular endothelial cells. tandfonline.comnih.gov Furthermore, this compound administered for a period significantly reduced inflammatory changes in the respiratory tract mucosa of patients with chronic obstructive bronchitis, including the infiltration of inflammatory cells, oedema, and interstitial fibrosis. tandfonline.comnih.gov
This compound also demonstrates prophylactic effects against bronchoconstriction induced by PAF and methacholine (B1211447) in experimental animals. nih.gov Studies in beagles showed that this compound decreased airway responsiveness at a dose that did not affect heart rate and respiratory rate, unlike theophylline under the same conditions. nih.gov
The distinct pharmacological profile of this compound, including the lack of significant adenosine receptor antagonism and direct HDAC inhibition, differentiates it from theophylline and may contribute to its improved tolerability profile. drugbank.comresearchgate.netnih.govebi.ac.uknih.govkcl.ac.ukresearchgate.net
Bronchodilator Activity and Airway Responsiveness
This compound demonstrates significant bronchodilator activity, contributing to the relief of airway obstruction in patients with respiratory diseases. tandfonline.comnih.govnih.gov Studies have shown that this compound can improve pulmonary function parameters such as forced expiratory volume in one second (FEV1), forced vital capacity (FVC), and forced expiratory flow 25–75% (FEF25–75%). nih.govmdpi.com
Research comparing this compound to other bronchodilators has provided insights into its efficacy. A randomized crossover study in patients with COPD showed that the this compound group had significantly greater improvement in post-bronchodilator peak expiratory flow and post-bronchodilator forced expiratory flow 25–75 compared to the procaterol (B1663013) group after four weeks of treatment. mdpi.com Another study comparing this compound and theophylline in patients with chronic reversible asthma found that this compound 400 mg three times daily was effective in relieving airway obstruction, with changes in FEV1, FVC, peak expiratory flow rate (PEFR), and FEF25–75% showing statistically significant differences compared to placebo. nih.gov This study also noted that asthma attack rates and the use of rescue medication decreased remarkably with this compound 400 mg three times daily and theophylline. nih.gov
In pediatric patients with asthma, a study using an oral daily dose of this compound (12 mg/kg) demonstrated a significant improvement in spirometric parameters after both 7 and 14 days of treatment compared to baseline values. europeanreview.org Statistically significant differences were observed compared to placebo for FEV1, forced expiratory flow at mid-term of the forced vital capacity, and peak expiratory flow rate. europeanreview.org Experimental animal studies have also indicated that this compound can decrease airway responsiveness. tandfonline.comnih.govdovepress.com
Data from clinical trials highlight the impact of this compound on pulmonary function:
| Study Type | Patient Group | Treatment Duration | Key Pulmonary Function Findings | Source |
| Randomized Crossover Study | COPD | 4 weeks | Significant improvement in post-BD peak expiratory flow and post-BD forced expiratory flow 25–75 vs procaterol. | mdpi.com |
| Double-Blind Randomized Trial | Chronic Asthma | 12 weeks | Significant improvement in FEV1, FVC, PEFR, FEF25–75% vs placebo with 400 mg t.i.d. nih.gov | nih.gov |
| Study in Pediatric Patients | Pediatric Asthma | 2 weeks | Significant improvement in FEV1, forced expiratory flow at mid-term FVC, and PEFR vs placebo. europeanreview.org | europeanreview.org |
| Randomized Crossover Study | Asthma | 2 weeks | Both this compound and procaterol improved asthma symptoms, but did not significantly enhance lung function. researchgate.net | researchgate.net |
Anti-inflammatory Efficacy in Respiratory Mucosa
Beyond its bronchodilator effects, this compound has demonstrated significant anti-inflammatory activity in the lungs and respiratory mucosa. tandfonline.comnih.govmdpi.com This anti-inflammatory property is considered a key aspect of its therapeutic benefit in chronic respiratory diseases. mdpi.com
Preclinical studies have provided evidence of this compound's anti-inflammatory effects. In a rat model, this compound was shown to reduce pleurisy induced by the inflammatory mediator platelet activating factor (PAF). tandfonline.comnih.gov Additional studies in mice have indicated that this compound inhibits bacterial lipopolysaccharide (LPS)-induced neutrophil infiltration into the lung. researchgate.nettandfonline.comnih.gov This effect is believed to be secondary to the inhibition of leukocyte migration across vascular endothelial cells both in vivo and in vitro, suggesting an impact on leukocyte diapedesis. tandfonline.comnih.gov
Clinical investigations have also explored the anti-inflammatory effects of this compound on the respiratory mucosa. A study investigating the effects of oral this compound (400 mg twice daily) on bronchial airway mucosa in patients with chronic obstructive bronchitis observed favorable effects on inflammatory changes and altered cell proliferation after three months of treatment. europeanreview.org Histological examination in the this compound group showed a significant difference in the degree of structural changes between baseline and the end of the study (p < 0.03). europeanreview.org After three months of treatment, 57% of patients in the this compound group showed an absence of lesions, while the remaining 43% still exhibited advanced lesions. europeanreview.org
While theophylline has also been used for its anti-inflammatory effects, there is evidence suggesting differences in the anti-inflammatory profiles of this compound and theophylline. For instance, unlike theophylline, this compound does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in airway smooth muscle cells. tandfonline.comnih.gov
Detailed research findings on anti-inflammatory effects include:
| Model/Study Type | Inflammatory Stimulus/Condition | Key Anti-inflammatory Findings | Source |
| Rat Model | Platelet Activating Factor (PAF)-induced pleurisy | Reduction in pleurisy. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Mouse Model | LPS-induced lung inflammation | Inhibition of neutrophil infiltration into the lung. researchgate.nettandfonline.comnih.gov Reduction of IL-6 and TNF-α release in BAL fluid. researchgate.net Inhibition of leukocyte adhesion and transmigration. researchgate.net | researchgate.nettandfonline.comnih.gov |
| Study in Chronic Obstructive Bronchitis Patients | Chronic inflammation of airway mucosa | Favorable effects on inflammatory changes and altered cell proliferation; significant reduction in structural changes observed histologically. europeanreview.org | europeanreview.org |
Corticosteroid-Sparing Effects
The anti-inflammatory properties of this compound suggest a potential role in reducing the requirement for corticosteroids in the management of respiratory diseases. tandfonline.comnih.govmdpi.comresearchgate.net This corticosteroid-sparing effect is of clinical interest due to concerns regarding the side effect profiles of long-term corticosteroid use. researchgate.net
Recent studies have documented the ability of this compound to exhibit corticosteroid-sparing activity in murine models of lung inflammation. tandfonline.comnih.govdovepress.comresearchgate.net In these models, the combination of this compound with dexamethasone at doses that individually did not cause significant inflammation reduction resulted in highly significant reductions in leukocyte infiltration into the lung. tandfonline.comdovepress.comresearchgate.net The anti-inflammatory effect observed with the low-dose combination was comparable to that achieved with a significantly higher dose of dexamethasone administered alone. tandfonline.comdovepress.comresearchgate.net
While the precise mechanism by which this compound exerts this corticosteroid-sparing effect is not fully understood, it is considered unlikely to be mediated via a histone deacetylase (HDAC) mechanism, which is a pathway associated with theophylline's anti-inflammatory effects. tandfonline.comnih.govdovepress.com
Clinical observations also support the potential for a corticosteroid-sparing effect. A pilot study in Mexican children with asthma assessed this compound as an inhaled corticosteroid (ICS)-sparing agent. nih.gov The results suggested that the combined use of this compound and ICS might allow children with asthma to reduce their daily dose of ICS while maintaining lung function and improving asthma control. nih.gov Although this was a pilot study and requires longer-term controlled studies for confirmation, it provides preliminary evidence for a corticosteroid-sparing effect in a clinical setting. nih.gov The ability of this compound to reduce corticosteroid doses has also been indirectly assessed, showing a reduced need for glucocorticoids when used in association with them, particularly in older patients. frontiersin.org
Research findings related to corticosteroid-sparing effects include:
| Study Type | Model/Patient Group | Intervention | Key Corticosteroid-Sparing Findings | Source |
| Murine Models of Lung Inflammation | Allergic and non-allergic lung inflammation | Combination of low-dose this compound and low-dose dexamethasone | Produced highly significant reductions in leukocyte infiltration, equivalent to a much higher dose of dexamethasone alone. tandfonline.comdovepress.comresearchgate.net | tandfonline.comdovepress.comresearchgate.net |
| Pilot Study | Mexican children with asthma (6-16 years) | This compound plus standard-dose or reduced-dose budesonide (B1683875) (ICS) | Suggested that combined use may allow ICS dose reduction while maintaining lung function and improving asthma control. nih.gov | nih.gov |
| Indirect Assessment | Patients with asthma/COPD, particularly >65 | This compound in association with glucocorticoids | Reduced need for glucocorticoids observed. frontiersin.org | frontiersin.org |
Pharmacokinetic Profile of Doxofylline
Absorption and Distribution
The journey of doxofylline within the body begins with its absorption, followed by its distribution to various tissues and organs.
Rate and Extent of Absorption
This compound is readily absorbed after oral administration. acs.org Studies in healthy subjects have reported an absolute bioavailability of approximately 63 ± 25% after oral administration of a 400 mg dose. nih.govdrugbank.comunilab.com.phmedicaldialogues.in The time to reach maximum plasma concentration (Tmax) following oral administration of 400 mg twice daily for 5 days in adults with chronic bronchitis was found to be 1.19 ± 0.19 hours. nih.govdrugbank.comunilab.com.phmedicaldialogues.in Some studies indicate rapid absorption with marked individual variability. tandfonline.com The solubility and stability of this compound in hydrochloric acid suggest better absorption in an acidic environment. core.ac.uk
An interactive data table summarizing absorption parameters:
| Parameter | Value (Mean ± SD or Range) | Notes | Source |
| Absolute Bioavailability (Oral) | 63 ± 25% | In healthy subjects | nih.govdrugbank.comunilab.com.phmedicaldialogues.in |
| Tmax (Oral, 400 mg bid for 5 days) | 1.19 ± 0.19 hours | In adults with chronic bronchitis | nih.govdrugbank.comunilab.com.phmedicaldialogues.in |
| Peak Plasma Concentration (Cmax) at steady state (Oral, 400 mg bid for 5 days) | 5.78 to 20.76 mcg/mL (mean 15.21 ± 1.73 mcg/mL) | In adults with chronic bronchitis | nih.govdrugbank.comunilab.com.phmedicaldialogues.in |
Distribution within Tissues and Organs (e.g., Lungs, Brain)
This compound demonstrates a short distribution phase following intravenous administration. nih.govdrugbank.comunilab.com.phmedicaldialogues.in As methylxanthines are known to distribute to all body compartments, this compound may be detected in breast milk and placenta. nih.govdrugbank.commedicaldialogues.in In rats, orally administered this compound is equally distributed throughout the body, including the brain, although in much lower amounts than those absorbed. tandfonline.comnih.govdovepress.com The volume of distribution has been reported as approximately 1 L/kg. mims.commims.comdawalifesciences.com Plasma protein binding of this compound is approximately 48%. mims.comdawalifesciences.com
Metabolism and Elimination
The body processes and removes this compound through metabolic transformations and excretion pathways.
Excretion Pathways
Less than 4% of an orally administered dose of this compound is excreted unchanged in the urine due to extensive hepatic metabolism. nih.govdrugbank.commims.comdawalifesciences.com Elimination is virtually complete within 24 hours. tandfonline.comnih.govdovepress.com The total clearance following oral administration of 400 mg twice daily for 5 days was 555.2 ± 180.6 mL/min. nih.govdrugbank.com Intravenous administration in healthy humans shows a biexponential serum concentration curve with a rapid elimination α-phase, suggesting the involvement of an extra-renal component in its elimination. tandfonline.comnih.govdovepress.com
Half-Life and Steady-State Concentrations
The elimination half-life of this compound varies depending on the route of administration and treatment duration. Following a single intravenous dose of 100 mg, the elimination half-life was approximately 1.83 ± 0.37 hours. nih.govdrugbank.comunilab.com.ph After oral administration of 400 mg twice daily for 5 days, the mean elimination half-life was longer, around 7.01 ± 0.80 hours. nih.govdrugbank.comunilab.com.phtandfonline.comnih.govdovepress.com Other sources report an elimination half-life ranging from 7 to 10 hours or around 6-7 hours, indicating its suitability for sustained release formulations. core.ac.ukmims.comijpras.com A longer half-life allows for effective plasma levels with twice-daily dosing. tandfonline.comnih.govdovepress.com
After repeated administrations, this compound reaches steady-state concentrations in approximately 4 days. nih.govdrugbank.comdawalifesciences.com At steady state, following oral administration of 400 mg twice daily for 5 days in adults with chronic bronchitis, peak plasma concentrations (Cmax) ranged from 5.78 to 20.76 mcg/mL. nih.govdrugbank.comunilab.com.phmedicaldialogues.in Even 12 hours after the last oral dose, appreciable concentrations of this compound were present in serum, although with large inter-subject variability in peak serum concentrations. tandfonline.comnih.gov
An interactive data table summarizing elimination parameters:
| Parameter | Value (Mean ± SD or Range) | Notes | Source |
| Elimination Half-Life (Single IV dose, 100 mg) | 1.83 ± 0.37 hours | In adults with chronic bronchitis | nih.govdrugbank.comunilab.com.ph |
| Elimination Half-Life (Oral, 400 mg bid for 5 days) | 7.01 ± 0.80 hours | In adults with chronic bronchitis | nih.govdrugbank.comunilab.com.phtandfonline.comnih.govdovepress.com |
| Elimination Half-Life (General) | 7-10 hours or 6-7 hours | Varies | core.ac.ukmims.comijpras.com |
| Unchanged drug excreted in urine | <4% | Of an orally administered dose | nih.govdrugbank.commims.comdawalifesciences.com |
| Total Clearance (Oral, 400 mg bid for 5 days) | 555.2 ± 180.6 mL/min | nih.govdrugbank.com | |
| Time to reach Steady State | Approximately 4 days | After repeated administrations | nih.govdrugbank.comdawalifesciences.com |
Lack of Interference with Cytochrome P450 Enzymes (CYP1A2, CYP2E1, CYP3A4)
A significant pharmacokinetic advantage of this compound is its observed lack of interference with major cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2E1, and CYP3A4 nih.govtandfonline.comtandfonline.com. This characteristic is crucial as these enzymes are involved in the metabolism of many drugs in the liver nih.govtandfonline.comnih.gov. By not significantly inhibiting or inducing these enzymes, this compound prevents substantial drug interactions with other medications metabolized via these pathways nih.govtandfonline.comtandfonline.com. This contrasts with other xanthines, such as theophylline (B1681296), which are known to interact with these enzymes, leading to potential complications when co-administered with other drugs nih.govtandfonline.comnih.govwikipedia.org.
Pharmacokinetic Variability
While this compound generally exhibits a favorable pharmacokinetic profile, variability in its behavior has been observed across different individuals and populations.
Inter-Subject Variability in Peak Serum Concentrations
Studies have indicated a large inter-subject variability in the peak serum concentrations of this compound after oral administration nih.govtandfonline.comresearchgate.netnih.gov. For instance, in Caucasian adults administered 400 mg twice daily for 5 days, the peak serum concentration was reported as 15.21 ± 1.73 µg/mL, but with notable variability among individuals nih.govresearchgate.netnih.gov. This variability suggests that individual factors can influence the rate and extent of this compound absorption and distribution, leading to differing peak levels in the bloodstream nih.govresearchgate.net.
Ethnic Differences in Pharmacokinetic Profiles
Ethnic differences in the pharmacokinetic profile of this compound have been reported nih.govtandfonline.comresearchgate.net. Research in healthy Chinese volunteers indicated that the drug was rapidly absorbed with marked individual variability and eliminated with variability among the individuals tested nih.govresearchgate.net. While the concentration-time curve in this group fitted a first-order, 1-compartment open model, pharmacokinetic data in healthy Indian subjects were found to be significantly different compared to the Chinese subjects researchgate.net. Variability in pharmacokinetics was also noted in Korean volunteers, although no significant correlation was found between serum levels and body weight, creatinine (B1669602) clearance, or age in this group nih.govtandfonline.comresearchgate.net. These findings highlight that ethnic background may play a role in influencing how this compound is processed by the body nih.govtandfonline.comresearchgate.net.
Influence of Physiological and Pathological States (e.g., Hepatic Insufficiency)
The pharmacokinetic profile of this compound can be influenced by physiological and pathological states, particularly hepatic function. This compound is extensively metabolized in the liver, with approximately 90% of the total drug clearance occurring via this route mims.commedex.com.bdgenixpharma.com. Hydroxyethyltheophylline is identified as the primary circulating metabolite mims.commedex.com.bdgenixpharma.com. Given the significant hepatic metabolism, conditions affecting liver function, such as hepatic insufficiency, can potentially prolong the half-life and decrease the clearance of this compound, leading to increased serum levels medex.com.bdgenixpharma.comresearchgate.net. While this compound generally produces stable serum concentrations, plasma monitoring may be required in patients with hepatic insufficiency medex.com.bdresearchgate.net. The half-life of xanthine (B1682287) derivatives, including this compound, can also be prolonged in patients with congestive heart failure, chronic obstructive lung disease with concomitant infections, and in elderly patients medex.com.bdgenixpharma.com.
Table 1: Summary of this compound Pharmacokinetic Characteristics
| Characteristic | Observation/Finding | Source(s) |
| Interference with CYP Enzymes (CYP1A2, CYP2E1, CYP3A4) | Lack of significant interference | nih.govtandfonline.comtandfonline.com |
| Inter-Subject Variability in Peak Serum Concentrations | Large variability observed | nih.govtandfonline.comresearchgate.netnih.gov |
| Ethnic Differences | Reported differences in pharmacokinetic profiles (e.g., Chinese vs. Indian, Korean) | nih.govtandfonline.comresearchgate.net |
| Metabolism | Extensively metabolized in the liver (~90%) | mims.commedex.com.bdgenixpharma.com |
| Major Metabolite | Hydroxyethyltheophylline | mims.commedex.com.bdgenixpharma.com |
| Influence of Hepatic Insufficiency | Potential for prolonged half-life and decreased clearance; plasma monitoring may be required | medex.com.bdgenixpharma.comresearchgate.net |
| Half-life (Caucasian adults, oral 400mg bid for 5 days) | Mean elimination half-life 7.01 ± 0.80 h | nih.govresearchgate.netnih.gov |
| Peak Serum Concentration (Caucasian adults, oral) | 15.21 ± 1.73 µg/mL (after 400 mg twice daily for 5 days) | nih.govresearchgate.netnih.gov |
| Absolute Bioavailability (Oral) | Approximately 62.6% | mims.commedex.com.bdgenixpharma.com |
| Plasma Protein Binding (at pH 7.4) | Approximately 48% | mims.commedex.com.bdgenixpharma.com |
| Unchanged Drug Excreted in Urine | Less than 4% of oral dose | mims.commedex.com.bdgenixpharma.com |
Note: This table represents a static depiction of data discussed in the text.
Clinical Efficacy and Comparative Studies
Efficacy in Asthma Management
Doxofylline, a methylxanthine derivative, has been investigated for its efficacy in managing bronchial asthma. Studies have explored its impact on pulmonary function, asthma event rates, rescue medication use, its effectiveness in pediatric populations, and its role in combination therapy.
Reduction in Asthma Event Rates and Rescue Medication Use
This compound treatment has been associated with a reduction in asthma-related events and the need for rescue medication. The pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies indicated that this compound 400 mg significantly reduced the rate of asthma events and the use of salbutamol (B1663637) as rescue medication compared to placebo. nih.govabcfarmaceutici.it A long-term clinical trial (LESDA study) showed that this compound significantly improved the rate of asthma events and the use of salbutamol as rescue medication over one year. researchgate.net A meta-analysis also demonstrated that this compound treatment significantly decreased the incidence of asthma events. tandfonline.comresearchgate.net Furthermore, one study found that this compound 400 mg twice daily was statistically significant in reducing the asthma attack rate and the need for rescue salbutamol inhalation. nih.gov
Comparative Efficacy with Theophylline (B1681296)
Comparisons between this compound and theophylline have been a focus of clinical research. A meta-analysis indicated that while this compound was as effective as theophylline in improving FEV1, it showed a trend of superiority in reducing the use of salbutamol as rescue medication. nih.gov This meta-analysis also concluded that this compound had a better efficacy/safety profile than theophylline in asthma. nih.govmrmjournal.org The pooled analysis of the DOROTHEO studies found no significant differences in the increase in FEV1, reduction in asthma event rates, or use of salbutamol between this compound 400 mg and theophylline 250 mg. nih.govabcfarmaceutici.it However, another study comparing this compound 400 mg twice a day and theophylline 300 mg twice a day in stable asthmatic patients found that while both significantly improved FEV1, FVC, and FEV1/FVC over baseline with no statistically significant difference between them, this compound showed a statistically significant improvement in PEFR after six weeks of treatment compared to theophylline. nih.govresearchgate.net Some studies suggest comparable efficacy between this compound and theophylline in treating respiratory diseases, with this compound offering an improved tolerability profile. mdpi.comdovepress.com
| Study/Analysis | Comparison Group | Outcome Measure (Example) | This compound Result | Comparator Result | Statistical Significance (vs. Comparator) |
| DOROTHEO 1 & 2 Pooled Analysis nih.govabcfarmaceutici.it | Placebo | FEV1 | Significantly increased | - | p < 0.01 |
| DOROTHEO 1 & 2 Pooled Analysis nih.govabcfarmaceutici.it | Placebo | Asthma Event Rate | Significantly reduced | - | p < 0.01 |
| DOROTHEO 1 & 2 Pooled Analysis nih.govabcfarmaceutici.it | Theophylline | FEV1 | No significant difference | - | No significant difference |
| DOROTHEO 1 & 2 Pooled Analysis nih.govabcfarmaceutici.it | Theophylline | Asthma Event Rate | No significant difference | - | No significant difference |
| Meta-analysis (8 trials, 1627 patients) tandfonline.comresearchgate.net | Control | FEV1 | No notable change | - | Not statistically significant |
| Meta-analysis (8 trials, 1627 patients) tandfonline.comresearchgate.net | Control | Asthma Events | Significantly reduced incidence | - | p < 0.05 |
| Meta-analysis (4 trials, 696 patients) nih.gov | Theophylline | Daily Asthma Events | Significantly more effective in reducing | - | p < 0.05 |
| Meta-analysis (4 trials, 696 patients) nih.gov | Theophylline | FEV1 | As effective as theophylline | - | Not statistically significant |
| 12-week Multicenter Trial medscimonit.comnih.gov | Placebo | FEV1 | Statistically significant improvement | - | Statistically significant |
| 6-week Study nih.govresearchgate.net | Theophylline | PEFR | Statistically significant improvement over theophylline | - | Statistically significant |
Combination Therapy with Inhaled Corticosteroids and Beta-2 Agonists
This compound has been explored for its use in combination with other standard asthma therapies, such as inhaled corticosteroids (ICS) and beta-2 agonists. A study suggested that the combined use of this compound and ICS may allow children with asthma to reduce their daily dose of ICS while maintaining lung function and improving asthma control. researchgate.net Rescue medication use decreased significantly in patients receiving this compound combined with standard-dose budesonide (B1683875). researchgate.net A meta-analysis indicated that the improvement in FEV1 with this compound combined with budesonide was superior to that of budesonide combined with montelukast (B128269) or tiotropium. tandfonline.comresearchgate.net Oral bronchodilators like this compound might be used as add-on therapy in asthmatic patients with persistent symptoms despite treatment with an ICS/LABA combination. f1000research.comersnet.org
Efficacy in Chronic Obstructive Pulmonary Disease (COPD) Management
This compound has also been evaluated for its role in the management of Chronic Obstructive Pulmonary Disease (COPD). Studies have examined its impact on pulmonary function and compared its efficacy to other bronchodilators.
This compound has been shown to be an effective bronchodilator for relieving airway obstruction in patients with COPD, with studies reporting a significant increase in FEV1 compared to baseline. droracle.ai A meta-analysis of 20 clinical trials involving 820 COPD patients found that this compound improved FEV1 by 8.2% and 317 mL over baseline. mdpi.com Another network meta-analysis indicated that this compound was the most effective xanthine (B1682287) regarding the impact on therapeutic efficacy and also elicited a greater beneficial impact on the improvement of dyspnoea score compared with theophylline. ersnet.org
Comparisons with theophylline in COPD patients have yielded varied results. One study found no statistically significant difference in spirometric variables and symptom scores between this compound and theophylline at commonly used doses. researchgate.net However, other research suggests that this compound has comparable efficacy to theophylline in treating respiratory diseases but with an improved tolerability profile. mdpi.comdovepress.com A study comparing this compound and theophylline in stable COPD patients receiving standard long-acting bronchodilator therapy reported that both drugs revealed consistent improvement in spirometric outcomes (FEV1, FVC, and FEV1/FVC ratio) over time, with equal efficacy on these parameters. jfjmu.com
In a randomized crossover study comparing oral this compound and oral procaterol (B1663013) in COPD patients, the this compound group showed significantly greater improvement in post-bronchodilator PEF and FEF25-75 values after four weeks of treatment. mdpi.comnih.gov However, there were no significant differences in mMRC scores, CAT scores, or 6MWD between the two groups. mdpi.comnih.gov
This compound has also been investigated as an adjuvant therapy in COPD. A study exploring its use as an adjuvant in patients with acute exacerbation of COPD found that combined this compound and salbutamol significantly increased the effective rate of therapy, shortened the remission time of typical respiratory manifestations, and significantly improved pulmonary function compared with single use of this compound. As an adjuvant drug, this compound has shown a good therapeutic effect on patients with the neutrophilic and eosinophilic clinical subtypes of COPD, potentially reducing the incidence of severe exacerbation and the use of glucocorticoids in the long term. researchgate.netnih.gov
| Study/Analysis | Comparison Group | Patient Population | Outcome Measure (Example) | This compound Result | Comparator Result | Statistical Significance (vs. Comparator) |
| Meta-analysis (20 trials, 820 patients) mdpi.com | Baseline | COPD | FEV1 | Improved by 8.2% / 317 mL | - | - |
| Network Meta-analysis ersnet.org | Theophylline | COPD | Therapeutic Efficacy | Ranked as most effective | - | - |
| Network Meta-analysis ersnet.org | Theophylline | COPD | Dyspnoea Score | Greater beneficial impact | - | - |
| Comparative Study researchgate.net | Theophylline | COPD | Spirometric Variables | No significant difference | - | Not statistically significant |
| Randomized Crossover Study mdpi.comnih.gov | Procaterol | COPD | Post-BD PEF | Significantly greater improvement | - | p = 0.008 |
| Randomized Crossover Study mdpi.comnih.gov | Procaterol | COPD | Post-BD FEF25-75 | Significantly greater improvement | - | p = 0.008 |
| Study on AECOPD | Single this compound | AECOPD | Effective Rate of Therapy | Significantly increased | - | p < 0.05 |
| Study on AECOPD | Single this compound | AECOPD | Pulmonary Function | Significantly improved | - | p < 0.05 |
| Adjuvant Study (Neutrophilic subtype) researchgate.netnih.gov | Non-Doxofylline | COPD | Severe Exacerbation (3mo) | Reduced incidence | - | p = 0.024 |
| Adjuvant Study (Neutrophilic subtype) researchgate.netnih.gov | Non-Doxofylline | COPD | Severe Exacerbation (6mo) | Reduced incidence | - | p = 0.045 |
| Adjuvant Study (Eosinophilic subtype) researchgate.netnih.gov | Non-Doxofylline | COPD | Severe Exacerbation | Reduced incidence | - | p = 0.02 |
| Adjuvant Study (Eosinophilic subtype) researchgate.netnih.gov | Non-Doxofylline | COPD | FEV1 | Significantly higher | - | - |
Improvement in Spirometric Variables and Symptoms
Clinical trials have assessed the impact of this compound on key indicators of lung function and patient-reported symptoms in COPD. Studies have shown that this compound can lead to improvements in spirometric parameters such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). For instance, one study noted that this compound treatment resulted in a significant increase in FEV1 by 8.20% compared to baseline in COPD patients. droracle.ai Another study comparing this compound and theophylline found that both drugs significantly improved spirometric values and symptoms, including cough, shortness of breath, and nocturnal symptom severity. dovepress.comtandfonline.comijbcp.com A randomized controlled trial comparing this compound and procaterol in stable COPD patients found that the this compound group showed significantly greater improvement in post-bronchodilator peak expiratory flow (PEF) and forced expiratory flow 25–75% (FEF25–75) compared to the procaterol group after four weeks of treatment. nih.govmdpi.com
Improvement in symptoms has also been reported. A study evaluating this compound 800mg sustained release formulation over 4 weeks found significant improvement in symptomatic control, with reductions in cough, shortness of breath, and chest tightness scores. ijbcp.comcore.ac.uk Another study comparing this compound and aminophylline (B1665990) noted that after treatment, scores for symptoms like cough, expectoration, and shortness of breath were significantly lower in the this compound group compared to the aminophylline group. alternative-therapies.com
Here is a summary of spirometric and symptom improvements observed in some studies:
| Study | Comparison Group | Spirometric Improvement | Symptom Improvement |
| Meta-analysis of 20 trials droracle.ai | Baseline | FEV1 increased by 8.20% | Not specified in snippet |
| Indian study (Theophylline vs this compound) dovepress.comtandfonline.comijbcp.com | Theophylline | Significant improvement in spirometric values for both | Significant improvement in cough, shortness of breath, nocturnal symptoms for both |
| This compound vs Procaterol nih.govmdpi.com | Procaterol | Greater improvement in post-BD PEF and FEF25–75 with this compound | No significant difference in mMRC, CAT, or 6MWD scores |
| This compound 800mg SR vs 400mg BD ijbcp.comcore.ac.uk | This compound 400mg BD | Significantly greater improvement in FEV1 with 800mg SR | Significantly greater improvement in cough, shortness of breath, chest tightness with 800mg SR |
| This compound vs Aminophylline alternative-therapies.com | Aminophylline | Significant improvement in FEV1, FEV1/FVC, PaO2; lower PaCO2 with this compound | Significantly lower scores for cough, expectoration, shortness of breath with this compound |
Reduction in Acute Exacerbations
The effect of this compound on reducing the frequency of acute exacerbations in COPD has been investigated. As an adjuvant treatment, this compound has shown effectiveness in reducing severe exacerbations, particularly in certain clinical subtypes of COPD. nih.govresearchgate.netnih.gov A clinical trial involving patients with acute exacerbation of COPD found that in the third month after discharge, the incidence of severe exacerbation among the neutrophilic subtype was significantly lower in the this compound group compared to the non-doxofylline group. nih.govresearchgate.net This reduction in severe exacerbations in the neutrophilic subtype persisted at the six-month follow-up. nih.govresearchgate.net In the eosinophilic subtype, a significant reduction in severe exacerbations was also observed at the six-month mark. nih.govresearchgate.net
Impact on Inflammatory Reactions in COPD
This compound has demonstrated anti-inflammatory properties in the context of COPD. Preclinical studies have indicated that this compound can inhibit bacterial lipopolysaccharide (LPS)-induced neutrophil infiltration in the lungs. tandfonline.com This effect is suggested to be related to the inhibition of leukocyte migration. tandfonline.com In a clinical study, the levels of inflammatory factors such as TNF-α and PDGF-B were significantly lower in patients treated with this compound combined with ceftazidime (B193861) compared to those treated with this compound alone. semanticscholar.org Another study on acute exacerbation of COPD patients found that both single use of this compound and combined use with salbutamol could reduce inflammatory response, as indicated by significantly lower serum high-sensitivity C-reactive protein (hs-CRP) and cystatin C levels and a significantly increased serum prealbumin level after treatment. scielo.br
Comparative Efficacy with Theophylline and Aminophylline
Comparisons between this compound and traditional methylxanthines like theophylline and aminophylline have been a focus of clinical research. While some studies suggest comparable efficacy in improving spirometric variables and symptoms dovepress.comtandfonline.comijbcp.comnih.govnih.govresearchgate.netjfjmu.comjcdr.net, others indicate potential advantages for this compound. A meta-analysis of 20 clinical trials found that this compound induced a significant increase in FEV1, comparable to theophylline. droracle.ai However, this compound is often highlighted for having a better safety profile and fewer adverse effects compared to theophylline, which has a narrow therapeutic window and significant drug interactions. droracle.aidovepress.comtandfonline.comnih.govresearchgate.net One study noted that while both improved spirometry and symptoms, the high incidence of side effects, particularly gastric distress and CNS stimulation, was a limiting factor for theophylline. dovepress.comtandfonline.com Another study comparing this compound and aminophylline in COPD patients found that this compound treatment resulted in better outcomes in terms of symptoms, lung function, sleep quality, and arterial blood gas. alternative-therapies.com The study concluded that this compound had better therapeutic effects than aminophylline in chronic obstructive pulmonary disease. alternative-therapies.com
Here is a comparison of this compound with theophylline and aminophylline based on some study findings:
| Comparison | Spirometric Efficacy | Symptom Efficacy | Notes |
| This compound vs Theophylline dovepress.comtandfonline.comijbcp.comnih.govnih.govresearchgate.netjfjmu.comjcdr.net | Generally comparable improvement in FEV1, FVC, FEV1/FVC in several studies. ijbcp.comnih.govjfjmu.comjcdr.net | Comparable improvement in cough, shortness of breath, nocturnal symptoms in some studies. dovepress.comtandfonline.comijbcp.com | This compound often associated with better safety profile and fewer side effects. droracle.aidovepress.comtandfonline.comnih.govresearchgate.net |
| This compound vs Aminophylline alternative-therapies.com | This compound showed higher FEV1, FEV1/FVC, PaO2, and lower PaCO2. alternative-therapies.com | This compound showed lower scores for cough, expectoration, and shortness of breath. alternative-therapies.com | This compound concluded to have better therapeutic effects. alternative-therapies.com |
Efficacy in Specific COPD Subtypes (e.g., Neutrophilic, Eosinophilic)
Research suggests that this compound may have particular efficacy in specific inflammatory subtypes of COPD. A study investigating the effect of this compound as an adjuvant in COPD patients with different clinical subtypes (neutrophilic, eosinophilic, and mixed granulocytic) found that this compound had a good therapeutic effect in patients with neutrophilic and eosinophilic subtypes. nih.govresearchgate.netnih.gov In the neutrophilic subtype, this compound significantly reduced the incidence of severe exacerbations at 3 and 6 months. nih.govresearchgate.net In the eosinophilic subtype, severe exacerbations were significantly reduced at 6 months. nih.govresearchgate.net Furthermore, in the eosinophilic subtype, improvements in forced expiratory volume in the first second and maximal mid-expiratory flow were significantly higher in the this compound group. nih.govresearchgate.net The study also noted that mean neutrophil and eosinophil levels were significantly lower in the this compound group among the neutrophilic subtype, and neutrophil percentage was lower in the eosinophilic subtype. nih.govresearchgate.net
Combination Therapy in COPD
This compound has been explored as part of combination therapy in COPD. A study investigating the effects of this compound combined with ceftazidime in patients with COPD complicated with infection found that the combination therapy resulted in a significantly higher effective treatment rate and greater improvements in pulmonary ventilation function and quality of life compared to this compound alone. semanticscholar.org The combination also led to significantly lower levels of inflammatory factors TNF-α and PDGF-B. semanticscholar.org Another study on acute exacerbation of COPD patients demonstrated that the combined use of this compound and salbutamol could quickly relieve respiratory symptoms, mitigate pulmonary dysfunction, and reduce inflammatory response. scielo.brresearchgate.net A clinical trial is also underway to evaluate the effects of this compound as an add-on therapy to maximal inhalation therapy (LABA, LAMA, with or without ICS) in clinically stable COPD patients, focusing on lung function. clinconnect.io
Clinical Trial Methodologies and Outcomes
Clinical trials evaluating this compound in COPD have employed various methodologies. These include randomized controlled trials, open-label non-randomized clinical trials, and retrospective studies. nih.govijbcp.comcore.ac.ukalternative-therapies.comnih.govsemanticscholar.orgscielo.brnih.govjfjmu.comjcdr.net Study durations have varied, ranging from a few weeks to several months. ijbcp.comnih.govijbcp.comcore.ac.uksemanticscholar.orgscielo.brnih.gov Outcome measures commonly assessed include spirometric variables (FEV1, FVC, FEV1/FVC, PEF, FEF25–75), symptom scores (cough, shortness of breath, chest tightness, nocturnal symptoms), frequency of acute exacerbations, inflammatory markers (TNF-α, PDGF-B, hs-CRP, cystatin C, prealbumin), quality of life questionnaires (CAT, mMRC, SGRQ), and 6-minute walking distance (6MWD). nih.govmdpi.comijbcp.comcore.ac.ukalternative-therapies.comsemanticscholar.orgscielo.brnih.govjcdr.netclinconnect.io
For example, a randomized controlled trial comparing this compound and theophylline in 154 COPD patients used a prospective, open-label design with a 3-week duration, assessing spirometric variables and symptom scores on days 0, 7, and 21. nih.govjcdr.net Another open-label non-randomized clinical trial investigating this compound as an adjuvant in different COPD subtypes enrolled 155 patients and followed them for 6 months, tracking severe exacerbations, glucocorticoid use, and clinical symptoms at 1, 3, and 6 months after discharge. nih.govresearchgate.netnih.gov A crossover randomized controlled trial comparing this compound and procaterol in 20 stable COPD patients involved 4-week treatment periods separated by a washout period, assessing mMRC, CAT, 6MWD, and pulmonary function via spirometry. nih.govmdpi.com
The outcomes of these trials generally indicate that this compound is effective in improving lung function and symptoms in COPD patients and may reduce exacerbations, particularly in certain inflammatory subtypes. Comparative studies often highlight a more favorable safety profile for this compound compared to theophylline. droracle.aidovepress.comtandfonline.comnih.govresearchgate.net
| Study Design | Patient Number | Duration | Key Outcome Measures |
| Randomized, prospective, open label nih.govjcdr.net | 154 | 3 weeks | Spirometric variables, symptom score |
| Open-label non-randomized nih.govresearchgate.netnih.gov | 155 | 6 months | Severe acute exacerbation rate, glucocorticoid use, clinical symptoms, inflammatory cells, spirometry (eosinophilic subtype) |
| Randomized crossover nih.govmdpi.com | 20 | 4 weeks per treatment period | mMRC, CAT, 6MWD, spirometry (post-BD PEF, FEF25–75) |
| Retrospective study alternative-therapies.com | 92 | Not specified | Symptoms, lung function, sleep quality, arterial blood gas, serum inflammatory factors, total effective rate |
| Prospective, open labeled, randomized ijbcp.comcore.ac.uk | 115 | 4 weeks | FEV1, FEV1/FVC, symptom score, HRQOL |
| Randomized semanticscholar.org | 450 | Not specified | Short-term efficacy, pulmonary ventilation function, quality of life, peripheral blood TNF-a and PGDF-B levels |
| Randomized scielo.br | 68 | 1 week | Remission time of respiratory manifestations, pulmonary function indexes, serological indicators (hs-CRP, cystatin C, prealbumin) |
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) provide robust evidence for the efficacy of interventions. Several RCTs have investigated the clinical effects of this compound in patients with asthma and COPD.
In a randomized, open-label, comparative study involving patients with moderate-to-severe persistent asthma, this compound was assessed as an add-on therapy to inhaled corticosteroids and long-acting β2 agonists frontiersin.org. Another study investigated the therapeutic efficacy and tolerability of this compound compared to slow-release theophylline or aminophylline in patients with chronic reversible airways obstruction abcfarmaceutici.it. These studies have contributed to the understanding of this compound's role in managing these conditions.
Pooled analysis of two multicenter, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2) compared the impact of this compound and theophylline in asthma abcfarmaceutici.it. This analysis, involving 483 patients, demonstrated that both this compound (400 mg) and theophylline (250 mg) significantly increased 2-hour post-dose Forced Expiratory Volume in 1 second (FEV1) compared to placebo over 12 weeks abcfarmaceutici.it. The improvements in FEV1 were similar between the this compound and theophylline groups and significantly greater than with placebo abcfarmaceutici.it. Both medications were also effective in reducing the rate of asthma events and the use of salbutamol as rescue medication compared to baseline and placebo, with no significant difference in efficacy observed between this compound and theophylline in these outcomes abcfarmaceutici.it.
A randomized crossover study evaluated the effects of oral this compound and oral procaterol on lung function and clinical symptoms in patients with stable COPD nih.gov. After four weeks, the this compound group showed significantly greater improvement in certain pulmonary function parameters (post-bronchodilator peak expiratory flow and post-bronchodilator forced expiratory flow 25–75) compared to the procaterol group nih.gov.
In a separate open-label, prospective, and randomized controlled trial evaluating different formulations of this compound in COPD patients, this compound 800 mg sustained release tablet provided significantly greater improvement in FEV1 and symptomatic control compared to this compound 400 mg researchgate.netijbcp.com.
However, a comparative clinical study of theophylline and this compound in COPD patients found no statistically significant difference in spirometric variables and symptom scores between the two groups when using commonly recommended doses nih.gov.
Meta-Analyses and Network Meta-Analyses
Meta-analyses and network meta-analyses synthesize data from multiple studies to provide a more comprehensive understanding of treatment effects.
A meta-analysis comparing the efficacy and safety profile of this compound and theophylline in asthma, incorporating data from four randomized controlled trials with 696 asthmatic patients, concluded that this compound was significantly more effective than theophylline in reducing daily asthma events and the risk of adverse events researchgate.netnih.govnih.gov. This compound was found to be as effective as theophylline in improving FEV1, with a trend towards superiority for this compound in reducing the use of salbutamol as rescue medication researchgate.netnih.govnih.gov. The network meta-analysis within this study indicated that this compound, but not theophylline, significantly reduced daily asthma events compared to placebo nih.gov. Furthermore, this compound was considered safer than theophylline in this analysis nih.gov.
Another meta-analysis suggested that this compound is superior to theophylline in reducing daily asthma symptoms and lowering the risk of adverse events tandfonline.com. A network meta-analysis also demonstrated the superiority of this compound over theophylline and placebo in terms of efficacy, with higher safety compared to theophylline tandfonline.com.
While meta-analyses confirm the therapeutic superiority of this compound over theophylline in certain aspects, it is noted that it remains unclear whether this advantage is maintained when compared to conventional therapeutic agents tandfonline.com.
Observational Studies and Real-World Evidence
Observational studies and real-world evidence (RWE) provide insights into the effectiveness of treatments in routine clinical practice nih.goveupati.eu.
An observational study comparing treatment plans involving this compound versus theophylline in acute and chronic respiratory tract diseases analyzed data from a large number of patients torvergata.it. The study found that co-prescription with other drugs, use of corticosteroids, mean number of visits, and hospital admissions (per 100 patients) were lower for this compound compared to theophylline torvergata.it. The annual mean cost per patient was also lower for those treated with this compound torvergata.it. While the risk of hospitalization within 1 year from the first prescription was lower in patients treated with this compound, this difference was not statistically significant torvergata.it.
Real-world data can complement findings from RCTs by reflecting the heterogeneity of patient populations and clinical settings encountered in everyday practice nih.govfrontiersin.org.
Assessment of Health-Related Quality of Life (HRQOL)
Health-related quality of life (HRQOL) is an important outcome measure in chronic respiratory diseases, reflecting the impact of the condition and its treatment on a patient's well-being nih.govresearchgate.net.
In a randomized controlled trial evaluating this compound in COPD, the effect on health-related quality of life (HRQOL) was assessed as a secondary outcome measure researchgate.netijbcp.com. The study concluded that this compound 800 mg sustained release tablet provided significantly greater improvement in health-related quality of life compared to this compound 400 mg researchgate.netijbcp.com.
Measurements of FEV1 primarily focus on pulmonary function, whereas monitoring HRQOL provides a broader understanding of a patient's functional impairment, encompassing physical, mental, emotional, and social status researchgate.net. Studies have indicated that various drug combinations, including those potentially involving this compound as an add-on, can significantly improve HRQOL in patients with asthma researchgate.net. The improvement in HRQOL scores, such as those measured by the St George's Respiratory Questionnaire (SGRQ), can be relatively rapid initially and then become more gradual with continued follow-up researchgate.net.
Adverse Drug Reaction Adr Profile and Safety Considerations
Mechanisms Underlying Reduced Adverse Effects Compared to Theophylline (B1681296)
The improved safety profile of doxofylline relative to theophylline is linked to specific differences in their receptor binding affinities and metabolic pathways.
A significant factor contributing to the reduced adverse effects of this compound is its low affinity for adenosine (B11128) receptors, particularly A1 and A2 subtypes. Theophylline, in contrast, acts as an antagonist at adenosine A1 and A2 receptors, which is believed to be responsible for many of its characteristic side effects, such as central nervous system stimulation and cardiac arrhythmias. Studies have shown that the affinities of this compound for human cloned adenosine A1, A2A, and A2B receptors are all higher than 100 µM. At concentrations likely to be achieved in patients following oral dosing, it only has a modest effect on adenosine A2A receptors, but not on any of the other known adenosine receptor subtypes. This decreased binding to adenosine receptors may account for the better safety profile of this compound compared to theophylline. Animal studies have shown that this poor adenosine antagonism is associated with a negligible stimulation of gastric secretion by this compound and importantly, the absence of significant cardiac effects.
Intriguingly, this compound differs from other methylxanthines in its inability to antagonize calcium-activated potassium channels, which are known to be sites for calcium channel blockers. Unlike theophylline, this compound does not affect calcium influx and does not antagonize the actions of calcium channel blockers. This characteristic could explain the reduced cardiac adverse reactions associated with the drug.
From a pharmacokinetic point of view, this compound importantly differs from theophylline because it lacks the ability to interfere with the cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4. This prevents significant interaction with other drugs metabolized via these pathways in the liver. Theophylline's metabolism is dependent on liver metabolism, which can be affected by various factors including smoking, age, disease, diet, and drug interactions. This lack of significant drug-drug interactions with CYP450 enzymes makes using this compound less challenging compared to theophylline, especially in elderly patients with co-morbidities receiving multiple classes of drugs. However, concomitant treatment with certain other medications can decrease the hepatic clearance of this compound, which can result in increased serum levels.
Absence of Calcium Channel Antagonism or Interference with Calcium Influx
Common Adverse Drug Reactions and their Mechanisms
Despite its improved safety profile, this compound can still cause adverse drug reactions, generally mild in severity.
Gastrointestinal disturbances, such as nausea, vomiting, and dyspepsia, are among the possible risks associated with methylxanthine drugs like this compound. These are among the primary side effects associated with this compound. Patients may experience symptoms such as nausea, vomiting, and abdominal pain. These symptoms can often be managed with dietary adjustments or by taking the medication with food. Gastric distress was reported in clinical studies comparing this compound and theophylline.
This compound can also affect the central nervous system, leading to side effects such as dizziness, nervousness, and insomnia. Headache is another common side effect. The mechanism by which this compound causes headaches is not entirely understood, but it is believed to be related to its action on the central nervous system. Neurological adverse events were observed in a study, with dizziness being particularly common in the this compound group. Insomnia and nervousness are also potential risks.
Here is a table summarizing some comparative data on adverse effects:
| Adverse Effect | Theophylline Incidence (Example Study) | This compound Incidence (Example Study) |
| Gastric Distress | 33% | 15% |
| Palpitations | 91% (Theophylline + Etofylline) | 58% |
| Tremor | Present | Present |
| Insomnia | Present | Present |
| Dyspepsia | Present | Present |
| Headache | Present | Present |
| Neurological Events | Not specified | 35% (Dizziness 25%) |
Cardiovascular Effects (e.g., Tachycardia, Palpitations, Arrhythmias)
This compound can lead to cardiovascular side effects, including palpitations, tachycardia (increased heart rate), and arrhythmias (irregular heartbeats). patsnap.commims.com These effects are more likely to occur at higher doses and in patients with pre-existing heart conditions. patsnap.commims.com Patients are advised to monitor their heart rate and seek medical attention if they experience any irregularities. patsnap.commims.com Compared to theophylline, this compound has been claimed to have decreased affinities towards adenosine A1 and A2 receptors, which may contribute to a reduced incidence of cardiac adverse reactions. nih.govnih.gov Some studies suggest that this compound does not substantially impact heart rate or cause irregular heart rhythms, and it does not interfere with calcium influx into cells or antagonize calcium channel blockers, unlike theophylline. nih.gov However, one study noted that while cardiovascular side effects like palpitation, irregular pulse, and precordial pain were more common in the theophylline group, the difference was not statistically significant compared to the this compound group. nih.gov Another study reported a case of paroxysmal supraventricular tachycardia after this compound infusion, suggesting it is a rare but possible adverse reaction that requires attention. nih.gov
Less Common and Rare Adverse Reactions
Beyond the more common effects, this compound can be associated with less common and rare adverse reactions. patsnap.comsmarthealer.pk
Skin reactions, though less common, can occur with this compound. patsnap.comsmarthealer.pk These may include rash and itching. patsnap.comsmarthealer.pk In rare cases, more severe reactions like Stevens-Johnson syndrome (SJS) have been reported. patsnap.comsmarthealer.pk SJS is a rare, serious disorder of the skin and mucous membranes, often a reaction to medication, starting with flu-like symptoms followed by a painful rash that spreads and blisters, leading to the shedding of the top layer of affected skin. mayoclinic.orgclevelandclinic.orgwikipedia.org Any skin reaction should be reported to a healthcare provider immediately, as some can be serious and require prompt treatment. patsnap.comsmarthealer.pk
Hepatotoxicity, or liver damage, is a rare but serious side effect of this compound. patsnap.com Symptoms can include jaundice (yellowing of the skin or eyes), dark urine, fatigue, and upper abdominal pain. patsnap.com Regular monitoring of liver function through blood tests may be recommended for patients on long-term this compound therapy. patsnap.com While rare, drug-induced liver injury (DILI) can range from asymptomatic enzyme elevation to fulminant hepatic failure. medscape.comnih.gov Studies suggest that this compound has lower hepatotoxicity compared to theophylline. nih.gov However, caution is advised in patients with severe liver problems, as the drug is absorbed in the liver. practo.com
Electrolyte imbalances, particularly hypokalemia (low potassium levels), can occur with this compound. patsnap.com This can lead to muscle weakness, cramps, and arrhythmias. patsnap.com Regular monitoring of electrolyte levels may be necessary, especially in patients also taking diuretics or other medications that affect electrolyte balance. patsnap.com The risk or severity of hypokalemia can be increased when this compound is combined with certain medications like bumetanide (B1668049) or chlorothiazide. drugbank.com
Pancreatitis is a rare adverse reaction associated with this compound. medicaldialogues.in While infrequent, drug-induced pancreatitis is a possibility that clinicians should consider in patients presenting with symptoms like abdominal pain, nausea, and vomiting while on this compound therapy, after excluding more common causes. nih.gov
Electrolyte Imbalances (e.g., Hypokalemia)
Factors Influencing ADR Incidence and Severity
Several factors can influence the incidence and severity of this compound ADRs. Higher doses of this compound are associated with an increased likelihood of cardiovascular side effects like palpitations and tachycardia. mims.com Pre-existing medical conditions, particularly cardiovascular disease (e.g., cardiac arrhythmias, angina pectoris, chronic right ventricular failure, congestive heart failure, hypertension) and severe hypoxemia, can increase the risk of adverse effects. mims.compharmacyboardkenya.org Patients with liver impairment may require dose reduction due to the drug's hepatic absorption. mims.compracto.com Concomitant use of other medications can also influence ADRs through drug interactions, potentially increasing the risk of side effects such as tachycardia and palpitations when used with other xanthine (B1682287) derivatives or beta-2 agonists. patsnap.com Drugs that inhibit or induce hepatic enzymes, particularly cytochrome P450 isoenzymes, can alter this compound metabolism and potentially increase the risk of toxicity. patsnap.com Unlike theophylline, this compound does not significantly interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, which may contribute to fewer drug interactions. nih.govtandfonline.com Age can also be a factor, with caution advised in elderly patients. mims.compharmacyboardkenya.org Intercurrent diseases and multiple drug therapy have been identified as major predisposing factors for ADRs in general, which would also apply to this compound. ijopp.org
Table 1: Summary of Selected Adverse Reactions Associated with this compound
| Adverse Reaction Category | Examples | Frequency | Notes |
| Cardiovascular Effects | Tachycardia, Palpitations, Arrhythmias | Common (at higher doses/pre-existing conditions) | More likely at higher doses and in patients with heart conditions. patsnap.commims.com |
| Skin Reactions | Rash, Itching, Stevens-Johnson Syndrome | Less Common/Rare | Stevens-Johnson syndrome is rare and serious. patsnap.comsmarthealer.pk |
| Hepatotoxicity | Liver function abnormalities, Jaundice | Rare | May require monitoring in long-term therapy. patsnap.com |
| Electrolyte Imbalances | Hypokalemia | Possible | May require monitoring, especially with concurrent diuretic use. patsnap.com |
| Pancreatitis | Abdominal pain, Nausea, Vomiting (associated) | Rare | Diagnosis of exclusion. medicaldialogues.innih.gov |
Table 2: Factors Influencing this compound ADRs
Relationship between Serum Concentration and Toxic Events
Research indicates that, unlike theophylline, there is generally no evidence of a direct association between this compound serum levels and the occurrence of adverse events. nih.govtandfonline.comdawalifesciences.commims.commedsgo.phinceptapharma.com This characteristic is considered a significant advantage of this compound. nih.govtandfonline.com While xanthine administration can potentially lead to adverse effects such as nausea, vomiting, epigastric pain, headache, irritability, insomnia, tachycardia, extrasystole, tachypnea, and occasionally hyperglycemia and albuminuria, these are not reported to be directly linked to this compound serum concentrations in the same way they are with theophylline. dawalifesciences.cominceptapharma.com Severe arrhythmias and seizures, while potential signs of intoxication with xanthines, have not shown a clear relationship with this compound serum levels. mims.commedsgo.ph Consequently, routine or repeated blood level monitoring is not typically required for this compound, whether at low or high doses, further distinguishing it from theophylline. nih.govtandfonline.comnih.gov
Influence of Patient Co-morbidities
The presence of co-morbidities can influence the safety profile of this compound, although it is generally considered to have a better tolerability profile compared to theophylline. nih.govtorvergata.it Caution is advised when using this compound in patients with certain pre-existing conditions. These include hypertension, heart disease (such as cardiac arrhythmias, angina pectoris, chronic right ventricular failure, and congestive heart failure), hyperthyroidism, hypoxemia, liver diseases, renal diseases, and a history of peptic ulcer or gastroesophageal reflux disease (GERD). dawalifesciences.commims.commedsgo.phinceptapharma.comapollopharmacy.inmims.com
Patients with congestive heart failure, in particular, may experience markedly prolonged drug plasma levels even after discontinuing the medication, suggesting a potential for accumulation in this population. dawalifesciences.commedsgo.phinceptapharma.comapollopharmacy.in Impaired renal and liver function can also exacerbate the propensity for side effects, especially in elderly patients with co-morbidities. nih.govtandfonline.com
Data Table: Co-morbidities Requiring Caution with this compound Use
| Co-morbidity | Consideration | Potential Impact |
| Hypertension | Use with caution. mims.commedsgo.phinceptapharma.commims.com | |
| Heart Disease (various) | Use with caution; includes arrhythmias, angina, CHF, right ventricular failure. mims.commedsgo.phinceptapharma.commims.com | Potential for cardiac adverse effects. mims.com May lead to prolonged drug levels (CHF). dawalifesciences.commedsgo.phinceptapharma.comapollopharmacy.in |
| Hyperthyroidism | Use with caution. mims.commedsgo.phinceptapharma.comapollopharmacy.inmims.com | |
| Hypoxemia | Use with caution. inceptapharma.comapollopharmacy.inmims.com | |
| Liver Diseases | Use with caution; impaired function can exacerbate side effects. nih.govtandfonline.commims.commedsgo.phinceptapharma.comapollopharmacy.inmims.com | Potential for altered metabolism and increased drug levels. mims.commedsgo.phapollopharmacy.in |
| Renal Diseases | Use with caution; impaired function can exacerbate side effects. nih.govtandfonline.commims.commedsgo.phinceptapharma.comapollopharmacy.inmims.com | Potential for altered excretion and increased drug levels. mims.commedsgo.phapollopharmacy.in |
| History of Peptic Ulcer/GERD | Use with caution. dawalifesciences.cominceptapharma.comapollopharmacy.inmims.com | May exacerbate gastrointestinal symptoms. apollopharmacy.inpatsnap.com |
Drug-Drug Interactions and Monitoring Strategies
A key difference between this compound and theophylline lies in their interaction profiles. This compound does not appear to significantly interfere with the cytochrome P450 enzymes CYP1A2, CYP2E1, and CYP3A4, which are involved in the metabolism of many drugs. nih.govtandfonline.comnih.govtorvergata.itwikipedia.org This lack of interference prevents significant interactions with other medications metabolized via these pathways in the liver, representing a major advantage over theophylline. nih.govtandfonline.comnih.govtorvergata.itwikipedia.org
Despite this, caution regarding potential drug interactions is still necessary. Concomitant use with other xanthine derivatives should be avoided. dawalifesciences.cominceptapharma.comhplbd.comwebsite-files.com Toxic synergism with ephedrine (B3423809) has been documented for xanthines. dawalifesciences.cominceptapharma.comhplbd.comwebsite-files.com
While this compound has a wider therapeutic window compared to theophylline, and routine serum level monitoring is generally not needed, plasma monitoring may be required in specific patient populations, particularly those with hepatic insufficiency or intolerance to methylxanthines. mims.commedsgo.phnih.govresearchgate.net Monitoring may also be considered in patients with congestive heart failure and those taking certain interacting drugs. mims.commedsgo.ph
Some drugs that may potentially interact with this compound, primarily based on interactions observed with other xanthines like theophylline, include:
Certain antibiotics (e.g., erythromycin, troleandomycin, lincomycin, clindamycin, ciprofloxacin, enoxacin, roxithromycin, ofloxacin). dawalifesciences.commedsgo.phinceptapharma.comnih.govapollopharmacy.inmims.comhplbd.comwebsite-files.com
Cimetidine and ranitidine (B14927) (antacids/H2 blockers). dawalifesciences.commedsgo.phinceptapharma.comnih.govapollopharmacy.inmims.comhplbd.comwebsite-files.com
Allopurinol (for gout). dawalifesciences.commedsgo.phinceptapharma.comnih.govapollopharmacy.inmims.comhplbd.comwebsite-files.com
Propranolol (beta-blocker). dawalifesciences.commedsgo.phinceptapharma.comnih.govapollopharmacy.inmims.comhplbd.comwebsite-files.com
Certain anticonvulsants (e.g., phenytoin, phenobarbital). mims.commedsgo.phnih.govapollopharmacy.inmims.com Phenytoin and other anticonvulsants may increase this compound clearance. mims.commedsgo.phmims.com
Anti-flu vaccine. dawalifesciences.commedsgo.phinceptapharma.commims.comhplbd.comwebsite-files.com
Ephedrine and other sympathomimetics may increase the risk of synergistic toxicity. dawalifesciences.cominceptapharma.commims.comhplbd.comwebsite-files.com
Concomitant use with beta-2 agonists, corticosteroids, and diuretics may potentiate hypokalemia caused by hypoxia. mims.com
Caffeine-containing products may enhance adverse effects. apollopharmacy.inmims.com
While the extent and clinical significance of these potential interactions with this compound are often less pronounced than with theophylline due to this compound's distinct metabolic profile, healthcare providers should still be aware of these possibilities, especially in patients with co-morbidities or those receiving multiple medications. nih.govtandfonline.comnih.govtorvergata.itwikipedia.org Regular blood tests may be recommended to monitor potassium levels, particularly in patients also taking diuretics or other medications affecting electrolytes. apollopharmacy.inpatsnap.com Monitoring of liver function through blood tests may also be recommended for patients on long-term this compound therapy. patsnap.com
Data Table: Potential Drug Interactions with this compound (Based on Xanthine Interactions)
Drug Interactions and Pharmacogenomics
Clinically Relevant Drug Interactions
Concurrent administration of doxofylline with various medications can lead to altered plasma concentrations of this compound, potentially impacting its therapeutic efficacy and increasing the risk of adverse effects. mims.comhplbd.com Diligent review of a patient's medication regimen is essential to identify and manage potential drug interactions. patsnap.com
Interactions with Other Xanthine (B1682287) Derivatives and Bronchodilators
The co-administration of this compound with other xanthine derivatives is generally not recommended. hplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bd Concurrent use of this compound alongside other xanthine derivatives or beta-2 agonists can lead to an amplification of bronchodilator effects. patsnap.com Furthermore, toxic synergism has been documented when xanthines are used concurrently with ephedrine (B3423809) and other sympathomimetics. mims.comhplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bd
Interactions with Cytochrome P450 Inhibitors (e.g., Erythromycin, Cimetidine)
Drugs that act as inhibitors of hepatic enzymes, particularly certain cytochrome P450 isoenzymes, can reduce the metabolic clearance of this compound. patsnap.comhplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bd This decreased clearance can result in elevated blood levels of this compound, increasing the potential for toxicity. patsnap.com Examples of such inhibitors that may decrease the hepatic clearance of this compound include erythromycin, cimetidine, allopurinol, ciprofloxacin, troleandomycin, lincomycin, clindamycin, and ranitidine (B14927). mims.commims.comhplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bdinternationaldrugmart.com Additionally, flu vaccines may also contribute to a decrease in the hepatic clearance of xanthines, potentially leading to increased this compound concentrations. mims.commims.comhplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bd
The following table summarizes some interactions with CYP inhibitors:
Interactions with Cytochrome P450 Inducers (e.g., Phenytoin)
Conversely, medications that induce hepatic enzymes, particularly cytochrome P450 isoenzymes, can accelerate the metabolic clearance of this compound. patsnap.com This can lead to reduced blood levels of this compound, potentially diminishing its therapeutic effectiveness. patsnap.com Phenytoin and other anticonvulsants have been shown to increase this compound clearance, resulting in a shorter mean half-life. mims.commims.comhplbd.comziskapharma.com.bd Smoking can also lead to increased clearance. hplbd.comziskapharma.com.bd
The following table summarizes interactions with CYP inducers:
| Interacting Drug | Effect on this compound Clearance | Potential Outcome | References |
|---|---|---|---|
| Phenytoin | Increased clearance | Decreased blood levels | mims.comnih.govmims.compatsnap.comhplbd.comziskapharma.com.bd |
| Other anticonvulsants | Increased clearance | Decreased blood levels | mims.commims.comhplbd.comziskapharma.com.bd |
| Smoking | Increased clearance | Decreased blood levels | hplbd.comziskapharma.com.bd |
Interactions with Other Pharmacological Classes (e.g., Propranolol, Ranitidine, Allopurinol)
Beyond their effects on cytochrome P450 enzymes, certain drugs from other pharmacological classes can interact with this compound. Propranolol, a beta-adrenergic blocker, can decrease the hepatic clearance of xanthines, potentially leading to increased blood levels of this compound. mims.comhplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bdinternationaldrugmart.commedicaldialogues.in Ranitidine, a histamine (B1213489) H2-receptor antagonist, is also noted to decrease the hepatic clearance of xanthines. mims.comhplbd.cominceptapharma.comdawalifesciences.cominternationaldrugmart.commedicaldialogues.in Allopurinol, used in the treatment of hyperuricemia and gout, can similarly decrease the hepatic clearance of xanthines. mims.commims.comhplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bdinternationaldrugmart.commedicaldialogues.indrugbank.com While some sources suggest this compound does not significantly interfere with CYP1A2, CYP2E1, and CYP3A4, which are involved in the metabolism of some of these drugs, other sources list these as interacting drugs that decrease this compound clearance, highlighting the need for clinical caution and monitoring. mims.comnih.govmims.comhplbd.cominceptapharma.comdawalifesciences.comziskapharma.com.bdinternationaldrugmart.commedicaldialogues.indrugbank.com
Other potential interactions include the documented toxic synergism with ephedrine and other sympathomimetics, and the possibility that hypokalemia caused by hypoxia may be potentiated by concomitant use with beta-2 agonists, corticosteroids, and diuretics. mims.com The consumption of caffeine-containing products may also enhance the adverse effects associated with this compound. mims.compatsnap.com
Pharmacogenomic Considerations
Pharmacogenomics investigates the influence of genetic variations on drug response, encompassing aspects of drug metabolism, efficacy, and safety. mdpi.commhmedical.com
Preclinical Research and Animal Models
Studies on Bronchoconstriction Prophylaxis (e.g., PAF and Methacholine (B1211447) Induced)
Doxofylline has demonstrated prophylactic effects against bronchoconstriction induced by platelet-activating factor (PAF) and methacholine in experimental animals. tandfonline.comnih.govcapes.gov.br Studies have shown that this compound can inhibit PAF-induced bronchoconstriction both in vitro and in vivo. capes.gov.br This inhibition is associated with the concomitant generation of thromboxane (B8750289) A2 (TXA2)-like activity in perfused guinea-pig lungs and the release of TXA2-like activity into circulation in vivo. capes.gov.br this compound also counteracts the bronchoconstriction induced by PAF-acether and exhibits anti-inflammatory properties in this context. capes.gov.br Furthermore, this compound is effective in preventing airway smooth muscle (ASM) contractile responses induced by PAF and methacholine in experimental animals. researchgate.net
Research on Lung Inflammation Models (e.g., LPS-induced in Mice, Cigarette Smoke-induced in Rats)
Preclinical studies have explored the anti-inflammatory activity of this compound in various lung inflammation models. This compound has been shown to inhibit bacterial lipopolysaccharide (LPS)-induced neutrophil infiltration into the mouse lung. tandfonline.comnih.govnih.govprobes-drugs.org In a rat model, administration of this compound significantly improved conditions in cigarette smoke-induced COPD. researchgate.nettandfonline.com Studies using murine models of allergic and non-allergic lung inflammation have confirmed the anti-inflammatory activity of this compound. researchgate.netresearchgate.netresearchgate.net
In LPS-induced lung inflammation in mice, this compound inhibits the LPS-induced generation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in cultured human bronchial epithelial cells. tandfonline.com It also exhibits strong dose-dependent inhibition on the LPS-induced release of pro-inflammatory cytokines IL-1β and IL-18. tandfonline.com
In a cigarette smoke-induced COPD rat model, this compound administration led to significantly lower levels of total white blood cells in bronchoalveolar lavage fluid (BALF) and reduced concentrations of IL-8 and TNF-α in BALF and pulmonary tissues compared to control groups. nih.gov Conversely, the concentration of IL-10 was significantly higher in the this compound group. nih.gov These findings indicate that this compound can reduce pulmonary inflammatory responses in this model. nih.gov this compound also appears to have an inhibitory effect on the JNK/MAPK pathway in COPD rats, potentially improving the inflammatory response mediated by this pathway and alleviating airway remodeling caused by neutrophil activation and aggregation in the airway mucosa. semanticscholar.org
A study also documented that this compound can exhibit corticosteroid-sparing activity in two murine models of lung inflammation. tandfonline.comnih.gov The combination of this compound with dexamethasone (B1670325) at doses that individually did not cause significant inflammation reduction resulted in highly significant reductions in leukocyte infiltration into the lung. tandfonline.comnih.gov The anti-inflammatory effect of the low-dose combination was comparable to a significantly higher dose of dexamethasone administered alone. tandfonline.comnih.gov
Investigation of Leukocyte Migration and Diapedesis
This compound's anti-inflammatory effects are suggested to involve the attenuation of leukocyte diapedesis. nih.govprobes-drugs.orgdrugbank.com Mouse preclinical studies have shown that this compound administration is associated with inhibited leukocyte migration across vascular endothelial cells both in vivo and in vitro. tandfonline.comnih.govnih.govprobes-drugs.orgdrugbank.com This inhibition of leukocyte migration across vascular endothelial cells is considered secondary to other effects of the drug. tandfonline.comnih.gov
Studies on Airway Responsiveness in Animal Models (e.g., Beagles)
Studies investigating the effects of this compound on airway responsiveness have been conducted in animal models, including beagles. tandfonline.comnih.govnih.govdrugbank.com In a study comparing this compound and theophylline (B1681296) in beagles, this compound decreased airway responsiveness to inhaled methacholine at a dose that did not affect heart rate and respiratory rate. tandfonline.comnih.govnih.gov This was in contrast to theophylline, which increased heart rate in a dose-dependent manner. nih.gov Airway responsiveness decreased significantly with higher doses of both theophylline and this compound, but this compound achieved this reduction without the cardiac and respiratory rate effects seen with theophylline. nih.gov
The following table summarizes some findings from the beagle study:
| Treatment (Oral) | Dose (mg/kg) | Effect on Heart Rate | Effect on Respiratory Rate | Effect on Airway Responsiveness (Methacholine) |
| Theophylline | 10, 20, 40 | Increased significantly (dose-dependent) | Increased significantly (at 40 mg/kg) | Decreased significantly (at 40 mg/kg) |
| This compound | 20, 40, 80 | Slightly increased (at 80 mg/kg) | No significant effect | Decreased significantly (at 40 mg/kg, 80 mg/kg) |
Assessment of Effects on Respiratory Tract Mucosa
Preclinical research, along with some clinical observations, suggests effects of this compound on the respiratory tract mucosa. While the provided search results primarily highlight effects seen in patients with chronic obstructive bronchitis, these observations stemmed from research into the drug's impact on the respiratory tract. This compound administered for a period significantly reduced inflammatory changes and altered cell proliferation of the respiratory tract mucosa, including infiltration of inflammatory cells, oedema, and interstitial fibrosis. tandfonline.comnih.gov In a cigarette smoke-induced COPD rat model, pathological changes in the lung tissues, such as severe deformation of the bronchial lumen, detachment of bronchial mucosa epithelium, cilia inversion, goblet cell hyperplasia, and hyperplasia of submucosal glands, were observed, along with inflammatory cell infiltration. nih.gov While the direct effect of this compound specifically on the mucosa in this rat model is part of the broader anti-inflammatory effect on lung tissue, the histopathological examination points to changes in the bronchial mucosa epithelium and submucosal glands being part of the disease model that this compound influenced. nih.gov
Emerging Research and Therapeutic Potential
Potential Role as a Steroid-Sparing Agent
The long-term use of corticosteroids, while effective in managing inflammation in respiratory diseases, is associated with significant side effects. Research suggests that doxofylline may offer a steroid-sparing effect, allowing for a reduction in corticosteroid dosage while maintaining therapeutic benefits.
Studies in murine models of lung inflammation have documented the corticosteroid-sparing activity of this compound. The combination of low-dose this compound with low-dose dexamethasone (B1670325), neither of which significantly reduced inflammation on their own, resulted in highly significant reductions in leukocyte infiltration into the lung. dovepress.comresearchgate.netkcl.ac.uk This anti-inflammatory effect achieved with the combination was comparable to that of a significantly higher dose of dexamethasone administered alone. researchgate.net This suggests that this compound can enhance the anti-inflammatory effects of corticosteroids, potentially allowing for lower steroid doses.
A pilot study in Mexican children with asthma also explored this compound as an inhaled corticosteroid (ICS)-sparing agent. nih.gov The study indicated that the combined use of this compound and ICS might allow children to reduce their daily ICS dose while maintaining lung function and improving asthma control. nih.gov While promising, these observations highlight the need for longer-term, controlled clinical trials to confirm the steroid-sparing potential of this compound in human populations. nih.gov
The mechanism behind this potential steroid-sparing effect is thought to be related to this compound's anti-inflammatory activity in the lungs. researchgate.netmdpi.com Unlike theophylline (B1681296), this compound's pharmacological profile appears distinct, lacking significant adenosine (B11128) receptor antagonism or direct inhibition of certain phosphodiesterase enzymes (PDEs) associated with theophylline's side effects. kcl.ac.ukwikipedia.orgresearchgate.net Recent experimental work suggests this compound does not directly inhibit any known HDAC enzyme or any PDE enzyme subtype, nor does it antagonize any known adenosine receptors, which may contribute to its improved safety profile and potentially its interaction with corticosteroid pathways. researchgate.netnih.gov
Exploration of this compound in Other Inflammatory Lung Conditions
While primarily studied in asthma and COPD, the anti-inflammatory properties of this compound are leading to its exploration in other inflammatory lung conditions. Preclinical research has demonstrated that this compound can inhibit lipopolysaccharide (LPS)-induced lung inflammation in mice. tandfonline.comresearchgate.net In a rat model, this compound administration significantly improved cigarette smoke-induced COPD. tandfonline.comresearchgate.net Several studies have indicated a significant anti-inflammatory effect of this compound in various lung diseases, including bronchitis. tandfonline.comresearchgate.net This evidence suggests that this compound may be a favorable anti-inflammatory agent for the treatment of a broader range of lung diseases beyond its current primary indications. tandfonline.com
Synergistic Effects with Other Therapeutic Agents
Investigating the synergistic effects of this compound with other therapeutic agents is another area of emerging research. Combining this compound with other bronchodilators or anti-inflammatory drugs could potentially lead to enhanced therapeutic outcomes or allow for lower doses of each individual agent, potentially reducing side effects.
One study explored the combination of terbutaline (B1683087) and this compound in treating COPD patients. nih.gov The results suggested that the combined use of terbutaline and this compound could play a synergistic and complementary role through their different mechanisms of action. nih.govscielo.br This combination demonstrated a greater effectiveness in reducing inflammatory factor levels (CRP, TNF-α, and IL-8) and improving pulmonary function compared to this compound alone. nih.gov The synergistic effect is believed to reduce inflammation, alleviate symptoms, and improve pulmonary function, thereby enhancing the quality of life for COPD patients. nih.govscielo.br
The potential for synergistic toxicity with ephedrine (B3423809) and other sympathomimetics has been noted, suggesting that while synergistic therapeutic effects are being explored, careful consideration of potential drug interactions is crucial. mims.com
Novel Delivery Systems and Formulations
To optimize the delivery of this compound and potentially improve its efficacy or reduce systemic side effects, research is being conducted on novel delivery systems and formulations.
Studies have explored the development of transdermal matrix patches of this compound for controlled drug delivery. researchgate.net These patches aim to provide a sustained release of the drug. Different polymers, such as hydroxy propyl methyl cellulose (B213188) (HPMC) and polyvinyl pyrrolidone, have been investigated for their suitability in fabricating these patches using techniques like solvent evaporation. researchgate.net Evaluation of these formulations includes assessing physicochemical properties, drug content, and in vitro drug release. researchgate.net
Another area of research focuses on developing nanotechnology-based drug delivery systems for pulmonary administration, such as polymeric micelles. jddtonline.info The aim is to bypass the drawbacks of conventional preparations and achieve pulmonary targeting. jddtonline.info this compound-loaded polymeric micelles intended for inhalation have been formulated and evaluated for characteristics like particle size, zeta potential, drug content, and release rate. jddtonline.info Such formulations could hold significant value in the treatment of asthma and COPD by potentially improving drug delivery directly to the lungs. jddtonline.info
Chronomodulated drug delivery systems, designed to release the drug at specific times, are also being investigated for this compound, particularly for conditions like nocturnal asthma where symptoms follow a circadian rhythm. sciensage.infoslideshare.netactascientific.com Press-coated pulsatile tablets have been developed to achieve a time-specific release of this compound after a predetermined lag time. sciensage.infoactascientific.com These systems aim to deliver the drug when it is most needed, potentially improving therapeutic outcomes and patient compliance. sciensage.infoactascientific.com
Here is a table summarizing some of the explored novel delivery systems:
| Delivery System | Description | Potential Benefits |
| Transdermal Matrix Patches | Sustained release through the skin using polymer matrices. | Controlled delivery, potential for reduced dosing frequency. |
| Polymeric Micelles | Nanotechnology-based system for pulmonary administration. | Targeted lung delivery, potentially improved efficacy. |
| Chronomodulated Systems | Formulations designed for time-specific drug release (e.g., pulsatile). | Optimized delivery for conditions with circadian rhythms. |
Challenges and Opportunities in this compound Research Translation
Translating the promising findings from preclinical and early clinical research on this compound's emerging therapeutic potential into widespread clinical practice presents several challenges and opportunities.
One significant challenge is the need for larger, well-controlled, and long-term clinical studies to confirm the efficacy and safety of this compound in these new applications, particularly its steroid-sparing effect and use in other inflammatory lung conditions. nih.govnih.goversnet.org While pilot studies and preclinical data are encouraging, robust evidence from large-scale trials is necessary for changes in clinical guidelines and broader adoption. nih.goversnet.org
Another opportunity lies in further elucidating the precise mechanisms of action underlying this compound's anti-inflammatory effects and potential synergies with other drugs. kcl.ac.uknih.govnih.gov A deeper understanding of its pharmacological profile, which differs from theophylline, could pave the way for optimizing its use and developing even more effective combination therapies. kcl.ac.uknih.gov
The development of novel delivery systems, such as transdermal patches and pulmonary formulations, represents an opportunity to improve patient convenience, enhance drug targeting, and potentially reduce systemic side effects. researchgate.netjddtonline.infosciensage.info Further research and clinical evaluation of these advanced formulations are needed to assess their clinical utility and translate them into accessible treatment options. jddtonline.infoactascientific.com
Despite being an effective bronchodilator with a better safety profile than theophylline, this compound is not currently included in major guidelines for the management of COPD. ersnet.orgdroracle.ai This highlights a challenge in the translation of existing evidence into clinical practice guidelines, potentially due to the relatively small sample sizes in some earlier trials. ersnet.org Opportunities exist to conduct larger studies that meet the criteria for inclusion in major treatment guidelines, thereby increasing awareness and utilization of this compound where appropriate.
Furthermore, exploring the potential of deuterated this compound derivatives is an emerging area of research that could offer opportunities to modify its metabolic profile and potentially improve pharmacokinetic or pharmacodynamic features. acs.org
| Aspect of Research Translation | Challenges | Opportunities |
| Clinical Validation | Need for larger, long-term, controlled trials to confirm efficacy and safety in new applications. nih.goversnet.org | Confirming steroid-sparing effect and efficacy in other inflammatory lung conditions. |
| Mechanistic Understanding | Fully elucidating the precise anti-inflammatory mechanisms and synergies. kcl.ac.uknih.govnih.gov | Optimizing use and developing more effective combination therapies based on detailed pharmacological profile. |
| Novel Formulations | Clinical evaluation and translation of advanced delivery systems into accessible options. jddtonline.infoactascientific.com | Improved patient convenience, enhanced drug targeting, potential reduction of systemic side effects. researchgate.netjddtonline.infosciensage.info |
| Inclusion in Guidelines | Lack of inclusion in major treatment guidelines despite favorable profile compared to theophylline. ersnet.orgdroracle.ai | Conducting larger studies to support inclusion in guidelines, increasing awareness and appropriate use. |
| Exploration of Derivatives | Early stage of research for modified derivatives. acs.org | Potential for improved pharmacokinetic/pharmacodynamic properties with approaches like deuteration. acs.org |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
